
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate, also known as AMOP-3, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves its binding to beta-adrenergic receptors. Once bound, 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate activates the receptor, leading to the activation of downstream signaling pathways. This activation can result in various biochemical and physiological effects, such as increased heart rate and bronchodilation.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been shown to have various biochemical and physiological effects. One of the most significant effects of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is its ability to selectively activate beta-adrenergic receptors. This activation can lead to increased heart rate, bronchodilation, and vasodilation. Additionally, 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate in lab experiments is its selectivity for beta-adrenergic receptors. This selectivity allows researchers to study the function of these receptors without the interference of other signaling pathways. Additionally, the high solubility of the oxalate salt of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate makes it easy to use in various experimental protocols. However, one of the limitations of using 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is its potential for off-target effects. While 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is selective for beta-adrenergic receptors, it may still interact with other receptors or signaling pathways, leading to unintended effects.
Direcciones Futuras
There are several future directions for the study of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate. One potential direction is the development of new therapeutic agents based on the structure of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate. The anti-inflammatory effects of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate make it a potential candidate for the treatment of various inflammatory diseases. Additionally, the selective activation of beta-adrenergic receptors by 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate may have applications in the treatment of cardiovascular diseases. Another potential direction for future research is the study of the structure-activity relationship of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate. By understanding how the structure of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate affects its function, researchers may be able to design more selective and potent beta-adrenergic receptor agonists.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves the reaction of 1-(azepan-1-yl)propan-2-ol with 2-isopropyl-5-methylphenol in the presence of a base. This reaction produces the desired product, which is then purified by recrystallization from an appropriate solvent. The oxalate salt of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is commonly used in scientific research due to its high solubility in water and other polar solvents.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been studied for its potential use in various scientific research applications. One of the most common uses of this compound is in the study of beta-adrenergic receptors. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the binding of catecholamines, such as epinephrine and norepinephrine. 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been shown to selectively activate beta-adrenergic receptors and is commonly used as a tool to study the function of these receptors.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;3-1(4)2(5)6/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSIXONUQILFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)
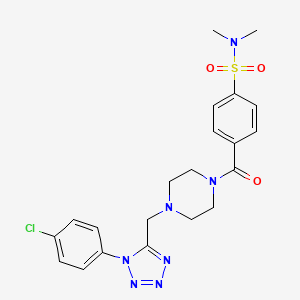
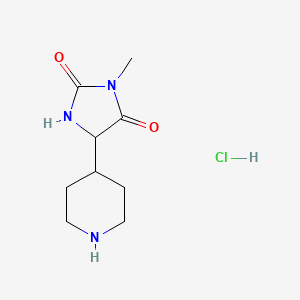
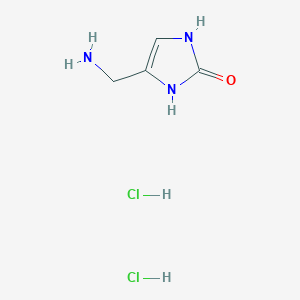
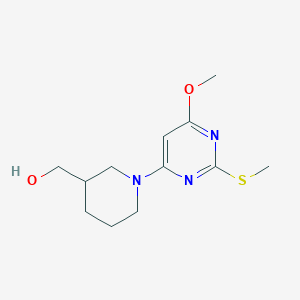
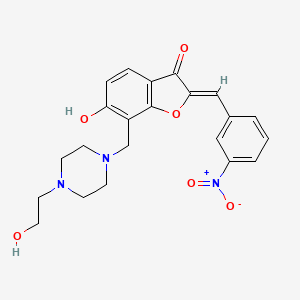
![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/no-structure.png)
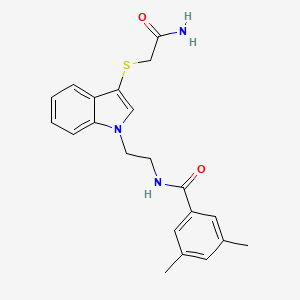
![1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2829737.png)
![1-isopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2829739.png)